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molecular formula C8H8O3 B117786 4-Methylsalicylic acid CAS No. 50-85-1

4-Methylsalicylic acid

Cat. No. B117786
M. Wt: 152.15 g/mol
InChI Key: NJESAXZANHETJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179912B2

Procedure details

A solution of 4-methylsalicylic acid (75 g, 0.49 mmol) in MeOH (500 mL) at 0° C. was treated with dicyclohexylcarbodiimide (101 g, 0.49 mmol) and the mixture was stirred at room temperature for 2 h. The precipitated dicyclohexylurea was removed by filtration and the filtrate was concentrated in vacuo. The crude residue was purified by distillation (110° C. bath temp, 0.5 mm Hg) to afford 4-methylsalicylic acid methyl ester
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[CH:12]1(N=C=NC2CCCCC2)CCCCC1>CO>[CH3:12][O:7][C:6](=[O:8])[C:5]1[C:4](=[CH:3][C:2]([CH3:1])=[CH:10][CH:9]=1)[OH:11]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
101 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated dicyclohexylurea was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude residue was purified by distillation (110° C. bath temp, 0.5 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C=1C(O)=CC(=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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